3-ethyl-2-methylquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-ethyl-2-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-3-13-8(2)12-10-7-5-4-6-9(10)11(13)14/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQKDYHNDQNEBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336109 | |
| Record name | 4-Quinazolone, 3-ethyl-2-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50677-59-3 | |
| Record name | 4-Quinazolone, 3-ethyl-2-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substitution at the N3 Position
The most direct route to 3-ethyl-2-methylquinazolin-4(3H)-one involves alkylation of 2-methyl-3-aminoquinazolin-4(3H)-one (I ) with ethylating agents. In a representative procedure, I (0.01 mol) reacts with chloroethyl acetate (0.01 mol) in a mixture of dimethylacetamide (DMA), acetone, and potassium acetate under reflux for 6 hours. The product, ethyl 2-(4-oxo-2-methylquinazolin-3(4H)-ylamino)acetate (II ), precipitates upon ice quenching and is recrystallized from ethanol (yield: 68–72%). Subsequent hydrazinolysis of II with hydrazine hydrate in ethanol at 60–90°C for 3 hours yields 2-(4-oxo-2-methylquinazolin-3(4H)-ylamino)acetohydrazide (III ).
Critical Parameters:
-
Solvent system : DMA enhances nucleophilicity of the amino group, while acetone moderates reaction kinetics.
-
Temperature : Prolonged reflux (>6 hours) ensures complete substitution without decomposition.
-
Workup : Ice quenching prevents oligomerization; ethanol recrystallization improves purity (>95% by -NMR).
Cyclocondensation of Anthranilic Acid Derivatives
Two-Step Ring Formation
An alternative pathway starts with ethyl anthranilate, which undergoes cyclization with acetic anhydride to form 2-methylquinazolin-4(3H)-one. Subsequent N3-ethylation is achieved using ethyl bromide in the presence of potassium carbonate in DMF at 80°C. This method, though less common, provides a 55–60% overall yield but requires stringent anhydrous conditions to avoid hydrolysis.
Spectral Validation:
Post-Synthetic Modification via Hydrazide Intermediates
Oxadiazole Ring Formation
A hybrid approach involves converting III into 3-((5-phenylhydroxyl-1,3,4-oxadiazol-2-yl)methylamino)-2-methylquinazolin-4(3H)-one (IV ) via treatment with salicylic acid in phosphoryl chloride (POCl) under reflux. While this method introduces additional functionality, it demonstrates the adaptability of 3-ethyl-2-methylquinazolin-4(3H)-one as a precursor for complex heterocycles.
Reaction Optimization:
-
Catalyst : POCl facilitates cyclodehydration at 90°C within 5 hours.
-
Neutralization : Post-reaction neutralization with NaHCO ensures product stability.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Table 1 summarizes key metrics for each method:
| Method | Yield (%) | Reaction Time (h) | Purity (%) | Key Reagents |
|---|---|---|---|---|
| Nucleophilic Alkylation | 68–72 | 6 | >95 | Chloroethyl acetate |
| Cyclocondensation | 55–60 | 8 | 90 | Ethyl anthranilate |
| Hydrazide Coupling | 62–65 | 5 | 92 | POCl, salicylic acid |
Nucleophilic alkylation outperforms others in yield and purity, though it requires specialized solvents (DMA). Cyclocondensation, while scalable, suffers from moderate yields due to competing side reactions.
Characterization and Analytical Data
Chemical Reactions Analysis
Potential Chemical Reactions of 3-Ethyl-2-methylquinazolin-4(3H)-one
While specific reactions for 3-ethyl-2-methylquinazolin-4(3H)-one are not extensively documented, several general reactions applicable to quinazolin-4(3H)-ones can be considered:
-
Alkylation and Arylation : Quinazolin-4(3H)-ones can undergo N-alkylation or arylation reactions with alkyl or aryl halides in the presence of a base, similar to the reactions described for 2-ethoxy-4(3H)-quinazolinone .
-
Condensation Reactions : These compounds can participate in condensation reactions with aldehydes or ketones to form styryl derivatives, as seen in the synthesis of 2-(4-chlorostyryl)quinazolin-4(3H)-one .
-
Halogenation : Quinazolin-4(3H)-ones can undergo halogenation reactions, such as chlorination, using reagents like phosphorus oxychloride .
Potential Reaction Pathways
| Reaction Type | Reagents | Conditions | Potential Products |
|---|---|---|---|
| Alkylation/Arylation | Alkyl/aryl halide, base | Dry solvent, anhydrous conditions | N-substituted quinazolin-4(3H)-ones |
| Condensation | Aldehyde/ketone, acid catalyst | Reflux, glacial acetic acid | Styrylquinazolin-4(3H)-ones |
| Halogenation | Phosphorus oxychloride, triethylamine | Reflux, excess reagent | Chloroquinazolin-4(3H)-ones |
Biological Activities of Quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones have been evaluated for their biological activities, including anticancer properties. For example, some derivatives have shown potent inhibitory activity against tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2 . While specific biological data for 3-ethyl-2-methylquinazolin-4(3H)-one is not available, its structural similarity to other active quinazolin-4(3H)-ones suggests potential biological activity.
Biological Activity Data
| Compound | Target Enzymes | IC50 (μM) |
|---|---|---|
| Quinazolin-4(3H)-one derivatives | CDK2, HER2, EGFR, VEGFR2 | 0.173 - 3.79 |
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-ethyl-2-methylquinazolin-4(3H)-one can be achieved through various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time. The compound can be synthesized from anthranilic acid and appropriate amides or acid chlorides under optimized conditions. Studies have shown that microwave-assisted methods yield high purity and efficiency in producing quinazolinones compared to traditional methods .
Biological Activities
The biological activities of 3-ethyl-2-methylquinazolin-4(3H)-one are extensive, with studies demonstrating its potential as:
- Antimicrobial Agents : Research indicates that derivatives of quinazolinones exhibit broad-spectrum antimicrobial activity. For instance, compounds similar to 3-ethyl-2-methylquinazolin-4(3H)-one have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .
- Anticancer Properties : Quinazolinones have been investigated for their cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Studies report that certain derivatives exhibit significant inhibitory effects on cell proliferation, with IC50 values indicating their potency .
- Anti-inflammatory and Analgesic Effects : Compounds within this class have demonstrated anti-inflammatory properties in various models, suggesting their potential as therapeutic agents for pain management and inflammatory conditions .
Therapeutic Applications
Given its diverse biological activities, 3-ethyl-2-methylquinazolin-4(3H)-one has potential therapeutic applications in several areas:
a. Anticonvulsant Activity
Research has indicated that certain quinazolinone derivatives possess anticonvulsant properties, making them candidates for the treatment of epilepsy .
b. Antitumor Activity
The ability of quinazolinones to inhibit tumor growth positions them as promising agents in cancer therapy. Their mechanisms often involve the induction of apoptosis in cancer cells or inhibition of specific pathways critical for tumor survival .
c. Antimicrobial Treatments
With rising antibiotic resistance, the development of new antimicrobial agents is critical. Quinazolinones like 3-ethyl-2-methylquinazolin-4(3H)-one could provide alternative treatments against resistant strains due to their broad-spectrum activity .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 3-ethyl-2-methylquinazolin-4(3H)-one exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with microbial DNA replication. The anticancer activity could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Table 1: Key Substituents and Their Effects
Key Observations :
Key Observations :
- Microwave irradiation and green catalysts (e.g., Cu@Py-Oxa@SPION) improve reaction efficiency and sustainability for quinazolinone derivatives .
- The ethyl and methyl groups in 3-ethyl-2-methylquinazolin-4(3H)-one can be introduced via straightforward cyclocondensation, avoiding complex multi-step processes .
Table 3: Comparative Bioactivity Profiles
Key Observations :
- Analgesic Activity : Phenyl substituents at the 2-position enhance potency, suggesting that bulkier groups may improve target binding .
- Antimicrobial Activity: Amino and triazole-containing derivatives show promise, with MIC values as low as 25 μg/mL .
Physicochemical Properties
Table 4: Solubility and Stability
Biological Activity
3-Ethyl-2-methylquinazolin-4(3H)-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of 3-ethyl-2-methylquinazolin-4(3H)-one, focusing on its anticancer, antibacterial, and antioxidant properties.
Chemical Structure and Properties
The chemical structure of 3-ethyl-2-methylquinazolin-4(3H)-one can be represented as follows:
This compound exhibits a quinazolinone core, which is crucial for its biological activity. The ethyl and methyl groups at positions 3 and 2, respectively, contribute to its pharmacological profile by influencing solubility and receptor interactions.
1. Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that 3-ethyl-2-methylquinazolin-4(3H)-one exhibits significant cytotoxic effects against various cancer cell lines.
Case Study:
In a study assessing the cytotoxicity of quinazolinone derivatives, 3-ethyl-2-methylquinazolin-4(3H)-one demonstrated an IC50 value of approximately 11.94 µM against the MCF-7 breast cancer cell line, indicating potent activity comparable to established chemotherapeutics like doxorubicin .
Table 1: Cytotoxicity of 3-Ethyl-2-Methylquinazolin-4(3H)-One Against Cancer Cell Lines
2. Antibacterial Activity
The antibacterial properties of quinazolinones have garnered attention due to their potential in treating resistant bacterial strains. Studies have shown that 3-ethyl-2-methylquinazolin-4(3H)-one exhibits activity against various pathogens.
Case Study:
In vitro assays revealed that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Table 2: Antibacterial Activity of 3-Ethyl-2-Methylquinazolin-4(3H)-One
3. Antioxidant Activity
The antioxidant potential of quinazolinone derivatives is linked to their ability to scavenge free radicals and reduce oxidative stress.
Research Findings:
Studies employing various antioxidant assays (e.g., DPPH, ABTS) have indicated that compounds similar to 3-ethyl-2-methylquinazolin-4(3H)-one exhibit significant antioxidant activity, particularly when hydroxyl groups are present in their structure .
Table 3: Antioxidant Activity Evaluation
The biological activities of 3-ethyl-2-methylquinazolin-4(3H)-one are attributed to its interaction with specific molecular targets:
- Anticancer Mechanism: The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.
- Antibacterial Mechanism: It is believed to disrupt bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), enhancing the efficacy of existing antibiotics .
- Antioxidant Mechanism: The presence of electron-donating groups in the structure allows it to neutralize free radicals effectively.
Q & A
Basic: What are the optimal synthetic routes for 3-ethyl-2-methylquinazolin-4(3H)-one?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions. For example, 2,3-dimethylquinazolin-4(3H)-one derivatives can be functionalized via nucleophilic substitution or condensation. A validated approach involves refluxing precursors like 2,3-dimethylquinazolin-4(3H)-one with chloral hydrate in a 1:1.2 molar ratio at 403 K for 6 hours, followed by recrystallization from ethanol or cyclohexane to isolate the product . Alternative methods may use aldehydes and thioacetate derivatives, as seen in related quinazolinone syntheses, where intermediates are hydrogenated or alkylated to introduce substituents . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (e.g., 59% in ).
Basic: How can spectroscopic and crystallographic methods characterize 3-ethyl-2-methylquinazolin-4(3H)-one?
Methodological Answer:
- X-ray diffraction (XRD): Determines crystal structure, bond lengths (e.g., C=O at 1.22 Å), and intramolecular hydrogen bonds (e.g., O–H···N1, 2.82 Å). Planarity of the quinazolinone ring (RMSD: 0.0257 Å) and substituent orientation are critical parameters .
- NMR: H NMR identifies methyl/ethyl groups (δ 1.2–1.5 ppm for CH, δ 1.5–2.0 ppm for CH) and aromatic protons (δ 7.0–8.5 ppm). C NMR confirms carbonyl (δ 165–170 ppm) and heterocyclic carbons .
- IR: Peaks at 1680–1700 cm confirm C=O stretching .
Basic: What experimental protocols evaluate the biological activity of 3-ethyl-2-methylquinazolin-4(3H)-one derivatives?
Methodological Answer:
- Antimicrobial Assays: Use broth microdilution (MIC determination) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Anticholinesterase Activity: Ellman’s method with 5,5’-dithiobis-2-nitrobenzoic acid (DTNB) measures acetylcholinesterase inhibition (IC via spectrophotometry at 412 nm) .
- Antioxidant Screening: DPPH radical scavenging assays (absorbance at 517 nm) quantify activity, with IC values compared to ascorbic acid .
Advanced: How can structural ambiguities in quinazolinone derivatives be resolved using crystallography?
Methodological Answer:
XRD analysis resolves ambiguities in substituent positioning and hydrogen bonding. For example, in , intramolecular O–H···N1 (2.82 Å) and intermolecular O–H···O=C (2.89 Å) bonds stabilize the crystal lattice. Planarity deviations (e.g., 10.4° between quinazolinone and propyl groups) are quantified to confirm hybridization states (e.g., sp at N3). Refinement with SHELXL software (riding H-atom model, U = 1.2–1.5 U) ensures accuracy .
Advanced: How to address contradictions in reported bioactivity data for quinazolinone derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR): Compare substituent effects (e.g., electron-withdrawing groups enhancing antimicrobial activity in vs. amino acids improving anticholinesterase activity in ).
- Experimental Replication: Standardize assays (e.g., fixed bacterial inoculum size, consistent β-amyloid concentrations in Alzheimer’s models) .
- Meta-Analysis: Use QSAR models to correlate logP, polar surface area, and IC values across studies .
Advanced: What strategies optimize reaction conditions to minimize by-products in quinazolinone synthesis?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency for alkyl/aryl group introduction .
- Catalysis: Lewis acids (e.g., Bi(TFA)) accelerate cyclocondensation, reducing reaction time from 12 to 4 hours .
- Temperature Control: Reflux at 403 K ensures complete conversion while avoiding decomposition (monitored via TLC, R 0.65 in benzene/acetone) .
Advanced: How can computational modeling guide the design of quinazolinone derivatives with enhanced activity?
Methodological Answer:
- Molecular Docking: AutoDock Vina predicts binding affinities to target proteins (e.g., acetylcholinesterase in Alzheimer’s models). Prioritize derivatives with hydrogen bonds to catalytic triad residues (e.g., Ser203, His447) .
- QSAR Models: Use descriptors like topological polar surface area (TPSA) and LogD to predict blood-brain barrier penetration for CNS-targeted compounds .
- MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, filtering unstable conformers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
